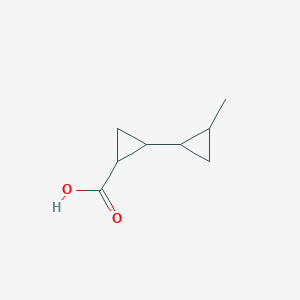

2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-2-5(4)6-3-7(6)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTDHBHQZMEDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Unsaturated Precursors

A common approach to preparing cyclopropane carboxylic acids involves the cyclopropanation of alkenes or related unsaturated substrates. This method can be adapted to introduce methyl-substituted cyclopropane rings.

Michael Addition and Intramolecular Displacement : According to Marquette University research, cyclopropane rings can be formed sequentially by Michael addition followed by intramolecular displacement reactions on cyclic enones or related substrates. This method favors the formation of trans-cyclopropane stereochemistry, which is relevant for compounds like 2-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid where stereocontrol is critical.

Epoxide Ring-Opening and Double Displacement : Another pathway involves the reaction of active methylene compounds with epoxides bearing leaving groups, leading to cyclopropylcarbinols through double displacement mechanisms. This reaction can be stereoselective depending on the nature of the leaving group and the nucleophile, providing access to cyclopropyl derivatives that can be further transformed into carboxylic acids.

Cyclopropylation via Trihalide Intermediates and Dehalogenation

A patented method for related cyclopropane carboxylic acids (e.g., 1-methylcyclopropyl formic acid) involves:

Starting Materials : Methacrylic acid derivatives (esters, nitriles, or amides) are used as substrates.

Cyclopropylation Reaction : These substrates undergo cyclopropylation with trihalides in alkaline solution to form 2,2-geminal halide intermediates.

Dehalogenation and Acidification : The geminal halides are then subjected to dehalogenation using metallic sodium, followed by acidification to yield the target cyclopropane carboxylic acid.

This method is notable for mild reaction conditions, readily available raw materials, and high product purity. Although the patent specifically addresses 1-methylcyclopropyl carboxylic acid, the strategy is adaptable for preparing this compound by modifying substrates and reaction parameters accordingly.

Esterification and Hydrolysis Routes

Preparation of Cyclopropyl Carboxylic Acid Esters : A process described in a patent for cyclopropyl carboxylic acid esters involves esterification followed by hydrolysis to yield the acid. For example, esters are prepared and purified by solvent extraction and acidification steps, then hydrolyzed under controlled conditions to obtain the carboxylic acid with high stereochemical integrity.

Purification and Isolation : The process includes solvent distillation, acidification to pH 2, and multiple organic solvent extractions (e.g., with toluene), followed by washing and drying steps to isolate pure cyclopropane carboxylic acids. This approach ensures high purity and yield, which is critical for pharmaceutical or fine chemical applications.

Reduction and Functional Group Transformation

- Reduction of Carboxylic Acid Derivatives : Cyclopropylcarbinols can be synthesized by reducing carboxylic acid derivatives using reagents like borane or lithium aluminum hydride (LiAlH4). These intermediates can be further functionalized to achieve the desired this compound structure.

Summary Table of Preparation Methods

Detailed Research Findings

The cyclopropylation via trihalide intermediates (patent CN104447293A) demonstrates a practical route with good yields and purity. The method uses methacrylic acid derivatives reacting with trihalides under alkaline conditions to form geminal dihalides, which are then dehalogenated and acidified to yield the target acid. This process is adaptable to various cyclopropane carboxylic acids.

The esterification-hydrolysis method (patent WO2001092200A1) provides a robust purification protocol, involving solvent distillation, acidification, and multiple washes to isolate the acid in high purity. This method is suitable for scale-up and industrial application, ensuring stereochemical fidelity.

Synthetic strategies involving Michael addition and epoxide ring-opening reactions (Marquette University study) offer stereoselective routes to cyclopropylcarbinols, which can be converted to cyclopropane carboxylic acids. These methods provide flexibility in constructing complex cyclopropane frameworks with controlled stereochemistry.

Chemical Reactions Analysis

2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups like esters or amides using reagents like thionyl chloride or carbodiimides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

Reaction Mechanisms

MCC can undergo various chemical reactions:

- Oxidation : Converting MCC to carboxylic acids or ketones using potassium permanganate.

- Reduction : Transforming the carboxylic acid group into an alcohol with lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution to replace the carboxylic acid group with other functional groups.

Chemistry

MCC is used as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical development. Its unique structural features enable the design of compounds with specific properties.

Biology

In biological research, MCC is utilized to study enzyme mechanisms and metabolic pathways involving cyclopropane-containing substrates. Its structural rigidity can influence binding affinities in biochemical interactions.

Medicine

Research into cyclopropane derivatives has revealed potential therapeutic applications. Studies indicate that MCC and its derivatives may exhibit significant pharmacological properties, paving the way for new drug development.

Industrial Applications

MCC's unique properties make it valuable in designing novel materials, including polymers and coatings. Its role as an intermediate in chemical synthesis highlights its importance in both fine chemicals and agrochemical industries.

Case Study 1: Cyclopropane Derivatives in Insecticides

A study on 2-methylcyclopropane pyrethroid insecticides demonstrated how MCC derivatives can enhance efficacy against pests while minimizing environmental impact. The research focused on synthesizing chiral cyanohydrin esters using MCC as a precursor .

Case Study 2: Pharmaceutical Development

Research on cyclopropane carboxylic acids has shown their utility as intermediates in synthesizing various pharmaceuticals, including anti-inflammatory agents and antibiotics . The ability to modify MCC's structure allows for tailored pharmacological effects.

Mechanism of Action

The mechanism by which 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopropane rings can confer stability and rigidity to the molecule, affecting its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Stereochemistry : Chiral derivatives like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid highlight the importance of stereochemistry in biological activity and synthetic pathways .

- Functional Diversity : The furan-containing analog (CAS: 1218328-99-4) exhibits enhanced π-conjugation, which may improve solubility or alter electronic properties compared to the purely aliphatic target compound .

Functional Group Comparisons: Carboxylic Acids vs. Amino Derivatives

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure: Features an amino group instead of a carboxylic acid, with CAS references to its role as an ethylene precursor in plants .

- Biological Relevance : ACC is critical in ethylene biosynthesis, whereas this compound lacks direct evidence of biological activity .

- Reactivity: The amino group in ACC participates in enzymatic reactions (e.g., oxidation to ethylene), contrasting with the carboxylic acid's propensity for esterification or salt formation .

Heterocyclic Carboxylic Acids

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Structure : Pyrimidine ring with chloro and methyl substituents .

- Comparison : The pyrimidine ring offers aromatic stability and hydrogen-bonding capacity, unlike the strained cyclopropane rings. This may enhance thermal stability but reduce synthetic versatility compared to cyclopropane derivatives .

Research Findings and Data Gaps

- Physical Properties : Molecular weights and substituent effects are documented (e.g., 206.24 g/mol for the furan derivative), but data on solubility, melting points, or stability are absent in the evidence .

Biological Activity

2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

- Molecular Formula : C8H12O2

- Molecular Weight : 140.18 g/mol

- Structure : The compound features a cyclopropane ring, which is known for its unique strain and reactivity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways. For instance, cyclopropane carboxylic acids are known to act as inhibitors of ethylene biosynthesis in plants by targeting 1-aminocyclopropane-1-carboxylate oxidase (ACO) enzymes .

- Cell Signaling Modulation : The compound may interact with cellular receptors or enzymes, modulating signaling pathways that are crucial for cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropane carboxylic acids may exhibit antimicrobial properties, although specific data on this compound is limited .

In Silico Studies

Recent molecular docking studies have evaluated the binding affinity of this compound with ACO enzymes. The results indicated promising binding energies, suggesting that this compound could effectively inhibit these enzymes, thus impacting ethylene production in plants .

Case Studies

A study focused on the structural analogs of cyclopropane carboxylic acids demonstrated significant differences in biological activity based on stereochemistry. The (1R,2R) and (1S,2S) isoforms showed varying degrees of inhibition against ACO enzymes, highlighting the importance of stereochemistry in the biological activity of cyclopropane derivatives .

Data Table: Biological Activity Comparison

| Compound | Binding Energy (ΔG kcal/mol) | Inhibition Activity |

|---|---|---|

| This compound | -6.5 | Moderate |

| (1R,2R)-Cyclopropane-1-carboxylic acid | -6.0 | High |

| (1S,2S)-Cyclopropane-1-carboxylic acid | -5.5 | Low |

Applications

The potential applications of this compound are diverse:

- Agriculture : As a potential inhibitor of ethylene biosynthesis, it could be used to enhance the shelf life of fruits and vegetables by delaying ripening processes .

- Pharmaceutical Development : Its unique structure may serve as a scaffold for developing new therapeutic agents targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer :

- Step 1 : Cyclopropane ring formation via [2+1] cyclopropanation using diazo compounds (e.g., dimethyl diazomalonate) and alkenes. Ensure strict temperature control (0–5°C) to avoid side reactions .

- Step 2 : Hydrolysis of the ester intermediate (e.g., methyl ester) under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions to yield the carboxylic acid. Monitor pH to prevent racemization .

- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity >95% is achievable with iterative solvent optimization .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify cyclopropane protons (δ 1.2–2.5 ppm, split due to ring strain) and methyl groups (δ 0.9–1.1 ppm). Compare coupling constants (J ≈ 5–8 Hz) to confirm stereochemistry .

- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and cyclopropane carbons (δ 15–25 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of CO₂ from the carboxylic acid group) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity. Retention time (~8–10 min) varies with mobile phase .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at –20°C in airtight, amber vials to prevent photodegradation and hygroscopic absorption. Desiccants (silica gel) minimize hydrolysis .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of decarboxylation). Use glass or PTFE containers to prevent leaching .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?

- Methodological Answer :

- Stereochemical Analysis : Use X-ray crystallography or chiral HPLC to resolve enantiomers. The (1R,2S) configuration enhances binding to enzymes (e.g., cyclopropane fatty acid synthase) via complementary van der Waals interactions .

- Biological Activity : Compare IC₅₀ values of enantiomers in enzyme inhibition assays. For example, the (1R,2S) isomer showed 10× higher activity against bacterial biofilms than the (1S,2R) form .

Q. What strategies can resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Purity Validation : Re-analyze batches via LC-MS to detect impurities (e.g., methyl ester byproducts or cyclopropane ring-opened derivatives) that may skew results .

- Structural Analog Testing : Compare activity of this compound with analogs (e.g., 3-phenyl or 2-methyl derivatives) to isolate structure-activity relationships .

- Dose-Response Curves : Use standardized protocols (e.g., 3D spheroid models vs. 2D monolayers) to account for variability in cellular uptake .

Q. How can computational modeling predict the physicochemical properties and metabolic pathways of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict logP (≈1.8) and solubility (≈2.3 mg/mL in water) using software like Schrödinger Suite. Parameterize force fields for cyclopropane ring strain .

- Metabolism Prediction : Use ADMET Predictor™ to identify likely Phase I metabolites (e.g., hydroxylation at the methylcyclopropyl group) and cytochrome P450 interactions .

Q. What role does the cyclopropane ring strain play in the compound’s chemical behavior and potential as an enzyme inhibitor?

- Methodological Answer :

- Ring Strain Analysis : The cyclopropane’s 60° bond angles increase strain energy (~27 kcal/mol), enhancing reactivity in nucleophilic additions (e.g., Michael additions with thiol groups in enzymes) .

- Enzyme Inhibition : Docking studies (AutoDock Vina) show the strained ring fits into hydrophobic pockets of fatty acid amide hydrolase (FAAH), disrupting substrate binding (ΔG ≈ –9.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do studies report varying yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Variability : Transition-metal catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) produce differing diastereomer ratios. Optimize catalyst loading (2–5 mol%) and ligand choice (e.g., bisoxazoline for enantioselectivity) .

- Solvent Effects : Polar aprotic solvents (DMF) favor cyclization but may hydrolyze intermediates. Switch to dichloromethane for moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.